molecular formula C9H14N2 B15072531 Octahydro-1H-indole-2-carbonitrile

Octahydro-1H-indole-2-carbonitrile

Cat. No.: B15072531
M. Wt: 150.22 g/mol
InChI Key: KBEPDSPHSYTPPZ-UHFFFAOYSA-N
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Description

Octahydro-1H-indole-2-carbonitrile is a heterocyclic organic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octahydro-1H-indole-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . This reaction yields the corresponding tricyclic indole, which can then be further modified to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control. For example, the use of hydrogenation catalysts and controlled addition of acids can significantly improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Octahydro-1H-indole-2-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different hydrogenated forms.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The conditions often involve specific solvents and temperature control to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions include various substituted indoles, oxo derivatives, and hydrogenated forms, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Octahydro-1H-indole-2-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Octahydro-1H-indole-2-carbonitrile involves its interaction with specific molecular targets and pathways. For example, its derivatives can bind to multiple receptors with high affinity, influencing various biological processes. The exact pathways depend on the specific derivative and its target .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • Indole-2-carboxylate derivatives
  • Indole-3-acetic acid
  • Indole-2-carbonyl compounds

Uniqueness

Octahydro-1H-indole-2-carbonitrile is unique due to its specific structure, which allows for a wide range of chemical modifications and applications. Its ability to undergo various reactions and form diverse derivatives makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c10-6-8-5-7-3-1-2-4-9(7)11-8/h7-9,11H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBEPDSPHSYTPPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CC(N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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